PDK1 Target Engagement Inferred from Patent Assignment: Differentiation from Angiogenesis‑Optimized Analog 3k
The compound is explicitly assigned to the Merck PDK1 inhibitor patent family (WO2012036974 / US20130165450), where it is disclosed as 'Thiazole carboxamide derivative 28' [1]. In contrast, the structurally closest angiogenesis‑active analog, compound 3k (N‑(3‑methoxyphenyl)‑4‑methyl‑2‑(2‑propyl‑4‑pyridinyl)thiazole‑5‑carboxamide), was optimized in a separate program against HUVEC colony formation (IC50 = 9.0 ± 2.9 µM) and was never evaluated for PDK1 activity [2]. The amide side‑chain restructuring from 3‑methoxyphenyl to 4‑(pyridin‑2‑yl)thiazol‑2‑yl is the key structural determinant that redirects pharmacology from angiogenesis to PDK1 inhibition.
| Evidence Dimension | Primary biological target assignment |
|---|---|
| Target Compound Data | PDK1 (pyruvate dehydrogenase kinase 1) – patented inhibitor, assigned 'Thiazole carboxamide derivative 28' [1] |
| Comparator Or Baseline | Compound 3k: optimized angiogenesis inhibitor; PDK1 activity not reported [2] |
| Quantified Difference | Qualitative target switch: angiogenesis phenotype (HUVEC colony IC50 = 9.0 µM for 3k) → PDK1 biochemical inhibition (target compound) |
| Conditions | Target assignment based on patent family WO2012036974 (Merck); in vitro HUVEC colony formation assay for 3k |
Why This Matters
For procurement decisions, this target‑class distinction determines whether the compound belongs in an angiogenesis screening deck or a PDK1‑focused kinase panel.
- [1] DrugMap / IDRBLab. Thiazole carboxamide derivative 28 – Pyruvate dehydrogenase kinase 1 (PDHK1) Inhibitor. PMID25684022‑Compound‑WO2012036974 23(41). View Source
- [2] Zhou W, Pei H, et al. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Sci Rep. 2016;6:33434. View Source
